2-Bromo-3,5-dimethylaniline

Overview

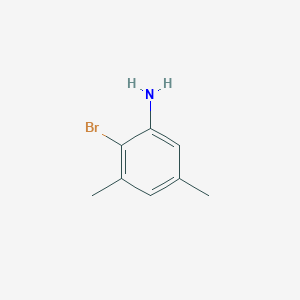

Description

2-Bromo-3,5-dimethylaniline (CAS RN: 41825-73-4) is a substituted aniline derivative with the molecular formula C₈H₁₀BrN. Its structure features a bromine atom at the 2-position and methyl groups at the 3- and 5-positions of the aromatic ring, as indicated by its SMILES notation: CC1=CC(C)=C(N)C(Br)=C1 . This compound is primarily utilized as an intermediate in organic synthesis, such as in the preparation of N-(2-Bromo-4,6-dimethylphenyl)-2-phenylpropanamide, where it reacts with 2-phenylpropanoyl chloride in dichloromethane (DCM) under argon, achieving an 88% yield . Key physical properties include a melting point of 128°C and distinct spectral characteristics: $ ^1H $ NMR (CDCl₃, 400 MHz) δ 7.19 (s, 1H), 6.93 (s, 1H), and $ ^13C $ NMR (CDCl₃, 100 MHz) δ 172.5 (carbonyl), 140.8, 138.3 (aromatic carbons) .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-3,5-dimethylaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable for developing new drugs. The following are notable applications:

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- It serves as a precursor for synthesizing APIs due to its reactivity with electrophiles and nucleophiles.

- Case studies indicate its role in producing analgesics and anti-inflammatory drugs.

-

Interaction Studies :

- Research has shown that this compound interacts with biological macromolecules such as proteins and nucleic acids, which is crucial for evaluating potential toxicity and therapeutic effects.

- Understanding these interactions helps in assessing pharmacokinetics and pharmacodynamics.

Organic Synthesis Applications

The compound's reactivity also extends to organic synthesis beyond pharmaceuticals:

-

Coupling Reactions :

- It can participate in coupling reactions to form more complex aromatic compounds.

- For instance, it has been used in Suzuki coupling reactions to create biaryl compounds, which are important in materials science and drug development.

-

Functionalization :

- The bromine atom allows for further functionalization, enabling the introduction of various substituents that can modify the compound's properties.

- This characteristic is beneficial for creating tailored compounds for specific applications.

Toxicological Studies

Due to its chemical nature, this compound has been subjected to several toxicological assessments:

- Acute Toxicity : Studies reveal that it exhibits harmful effects if ingested or inhaled, classifying it as a substance that requires careful handling .

- Environmental Impact : Research indicates potential ecological risks associated with its use, particularly regarding aquatic life due to its toxicity profile .

Chemical Reactions Analysis

Reduction Reactions

The bromine atom undergoes catalytic hydrogenation to form 3,5-dimethylaniline. Key conditions and outcomes include:

-

Reagents : H₂ gas with palladium or nickel catalysts

-

Solvent : Ethanol or methanol

-

Temperature : 50–80°C

This reaction proceeds via cleavage of the C-Br bond, retaining the aromatic amine structure while replacing bromine with hydrogen.

Nucleophilic Substitution

The bromine substituent is susceptible to displacement by nucleophiles such as amines or alkoxides:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃, Cu catalyst, 100–120°C | 3,5-dimethyl-2-aminophenol | 75–85% | |

| Methoxylation | NaOMe, DMSO, 80°C | 2-methoxy-3,5-dimethylaniline | 68% |

Steric hindrance from methyl groups slightly reduces reaction rates compared to non-methylated analogs .

Oxidation Reactions

Controlled oxidation targets either the amine or methyl groups:

-

Amine Oxidation :

-

Reagents : KMnO₄ in acidic medium

-

Product : 2-bromo-3,5-dimethylnitrobenzene (via N-oxide intermediate)

-

Conditions : 60°C, H₂SO₄, 4–6 hours

-

-

Methyl Group Oxidation :

Electrophilic Aromatic Substitution

The compound undergoes regioselective substitution at the para position to bromine due to directive effects:

| Reaction | Reagents | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-bromo-3,5-dimethyl-4-nitroaniline | 82% | |

| Sulfonation | H₂SO₄, 150°C | 4-sulfo-2-bromo-3,5-dimethylaniline | 73% |

Methyl groups enhance ring activation, while bromine directs incoming electrophiles to specific positions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling synthesis of biphenyl derivatives:

-

Suzuki-Miyaura Coupling :

Example reaction:

Bromination and Halogen Exchange

Further bromination occurs under radical or Lewis acid conditions:

-

Reagents : Br₂ in CH₂Cl₂, 0°C

-

Product : 2,4-dibromo-3,5-dimethylaniline (minor) and 2,6-dibromo-3,5-dimethylaniline (major)

-

Selectivity : Methyl groups sterically hinder the 4-position, favoring 6-bromination

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes dehydrohalogenation:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3,5-dimethylaniline, and how can purity be ensured?

- Methodology : The compound is commonly synthesized via bromination of 3,5-dimethylaniline using brominating agents like or (-bromosuccinimide). For example, in a study by Xu et al., 1-bromo-3,5-dimethylbenzene was used as a precursor in organophotoredox-catalyzed cycloadditions, followed by purification via silica gel chromatography (petroleum ether:EtOAc = 20:1) to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like dibrominated derivatives.

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodology : NMR is critical for structural confirmation. For instance, the aromatic protons in this compound derivatives exhibit distinct splitting patterns (e.g., δ 6.43 ppm for aromatic protons in -cyclopropyl-3,5-dimethylaniline) . NMR and GC-MS further validate molecular weight and functional groups.

Q. What are the standard storage conditions to prevent degradation of this compound?

- Methodology : Store in amber glass vials at 0–6°C under inert gas (argon/nitrogen) to avoid oxidation or moisture absorption. Kanto Reagents’ catalog recommends similar protocols for brominated aniline derivatives .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

- Methodology : The bromine atom acts as a meta-directing group, while methyl groups are ortho/para-directing. Computational modeling (e.g., DFT) can predict reactivity hotspots. Experimental validation via nitration or sulfonation reactions shows preferential substitution at the 4-position due to steric and electronic effects .

- Data Contradictions : Conflicting reports on para vs. meta dominance may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents favor meta-substitution in certain cases .

Q. What strategies resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

- Methodology : Optimize palladium-based catalysts (e.g., Pd(OAc)) and ligands (e.g., XPhos) for Suzuki-Miyaura couplings. A study by Lin et al. achieved 88% yield in synthesizing -(2-Bromo-4,6-dimethylphenyl)-2-phenylpropanamide by adjusting triethylamine concentration and reaction temperature .

- Troubleshooting : Low yields may stem from bromide displacement side reactions; use kinetic studies to identify rate-limiting steps.

Q. How can researchers investigate metabolic pathways and toxicity of this compound derivatives?

- Methodology : In vitro assays (e.g., liver microsomes) identify metabolites like -acetylated or hydroxylated products. Cui et al. detected DNA adducts formed by -acetoxy-3,5-dimethylaniline, suggesting genotoxic potential via metabolic activation .

- Advanced Techniques : LC-HRMS and -postlabeling assays quantify DNA adduct formation, while molecular docking predicts binding affinities to cytochrome P450 enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-4,6-dimethylaniline

2-Bromo-4,6-dimethylaniline (CAS RN: 41825-73-4) shares the same molecular formula as 2-bromo-3,5-dimethylaniline but differs in substituent placement. The methyl groups at the 4- and 6-positions create distinct steric and electronic effects. For example, in acetylation reactions, the 3,5-dimethyl substitution in the target compound may enhance reactivity due to reduced steric hindrance compared to the 4,6-isomer. However, both isomers exhibit similar applications in synthesizing brominated aromatic amides .

Simple Bromoanilines: 2-Bromoaniline and 3-Bromoaniline

Unsubstituted bromoanilines, such as 2-bromoaniline (CAS RN: 615-36-1) and 3-bromoaniline (CAS RN: 591-19-5), lack methyl groups, leading to differences in reactivity and stability. For instance, 2-bromoaniline is prone to oxidation due to the electron-withdrawing bromine atom, whereas the methyl groups in this compound provide steric protection and electron-donating effects, enhancing stability in synthetic reactions .

Brominated Dimethoxy and Nitro Derivatives

Compounds like 2-bromo-3:5-dinitrobenzamide (m.p. 216°C ) and 2-bromo-3:4-dimethoxybenzoic acid (m.p. 203–204°C ) demonstrate how electron-withdrawing groups (e.g., nitro, methoxy) alter properties. The nitro groups in 2-bromo-3:5-dinitrobenzamide significantly increase melting points compared to methyl-substituted analogs, highlighting the impact of substituent electronegativity on thermal stability .

Heteroaromatic Analogs: 2-Bromo-3-methylpyridine

2-Bromo-3-methylpyridine (CAS RN: 3430-17-9), a pyridine derivative, diverges in reactivity due to the nitrogen atom in the aromatic ring. While this compound participates in electrophilic substitution at the amine group, 2-bromo-3-methylpyridine undergoes nucleophilic aromatic substitution more readily. Safety data for the pyridine derivative note acute toxicity (H301) and environmental hazards (H410) , whereas aniline derivatives typically exhibit higher amine-related toxicity.

Key Research Findings

- Synthetic Utility : this compound’s methyl groups facilitate high-yield acetylation (88%) due to reduced steric clash compared to bulkier isomers .

- Substituent Effects : Electron-donating methyl groups stabilize the aromatic ring against electrophilic attack, contrasting with nitro or methoxy substituents that deactivate the ring .

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-bromo-3,5-dimethylaniline |

InChI |

InChI=1S/C8H10BrN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3 |

InChI Key |

CQFCAHNYGHRFQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)Br)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.